molecular formula C18H19ClN2O3 B5103782 butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate

butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B5103782
M. Wt: 346.8 g/mol
InChI Key: BMVJDTNPPMDMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzoate family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties. In addition, it has been shown to have an effect on the immune system, specifically on the production of cytokines, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potential as a drug delivery system. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its properties.

Future Directions

There are several future directions for the study of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. One direction is the further study of its mechanism of action, which may lead to the development of new drugs. Another direction is the study of its potential as a pesticide in agriculture. In addition, its potential use in the development of new materials should be further explored. Lastly, the study of its effects on the immune system should be further investigated.
Conclusion
In conclusion, butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate can be synthesized through various methods, including the reaction of butyl 4-aminobenzoate with 4-chlorophenyl isocyanate. This reaction results in the formation of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. Other methods of synthesis include the reaction of butyl 4-aminobenzoate with phosgene and 4-chloroaniline or the reaction of butyl 4-aminobenzoate with 4-chlorophenyl isothiocyanate.

Scientific Research Applications

Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a drug delivery system. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use in the development of new materials.

properties

IUPAC Name

butyl 4-[(4-chlorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-3-12-24-17(22)13-4-8-15(9-5-13)20-18(23)21-16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVJDTNPPMDMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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